N-(3-chloro-4-fluorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-4-fluorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]propanamide is a synthetic organic compound that belongs to the class of amides. This compound is characterized by the presence of a chloro-fluoro-substituted phenyl ring, an imidazole ring, and a propanamide group. Such compounds are often investigated for their potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]propanamide typically involves multiple steps:
Formation of the Phenyl Ring: The starting material, 3-chloro-4-fluoroaniline, undergoes a series of reactions to introduce the desired substituents.
Imidazole Ring Formation: The imidazole ring is synthesized separately, often starting from glyoxal and ammonia or amines.
Coupling Reaction: The phenyl and imidazole intermediates are coupled using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Final Amide Formation: The coupled product is then reacted with propanoyl chloride to form the final amide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-fluorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]propanamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the imidazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) on the phenyl ring can be reduced to an amine.
Substitution: Halogen atoms on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (mCPBA) for oxidation reactions.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H₂) for reduction reactions.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) for nucleophilic substitution reactions.
Major Products Formed
Sulfoxides and Sulfones: From oxidation of the sulfur atom.
Amines: From reduction of nitro groups.
Substituted Phenyl Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving imidazole-containing compounds.
Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]propanamide would depend on its specific biological target. Generally, such compounds can interact with enzymes, receptors, or other proteins, modulating their activity. The imidazole ring can coordinate with metal ions in enzyme active sites, while the phenyl ring can engage in hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-4-fluorophenyl)-2-[(1H-imidazol-2-yl)sulfanyl]propanamide: Lacks the methyl group on the imidazole ring.
N-(3-chloro-4-fluorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide: Has an acetamide group instead of a propanamide group.
Uniqueness
The presence of both chloro and fluoro substituents on the phenyl ring, along with the methylated imidazole ring, makes N-(3-chloro-4-fluorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]propanamide unique. These structural features can influence its reactivity and biological activity, distinguishing it from similar compounds.
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-(1-methylimidazol-2-yl)sulfanylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClFN3OS/c1-8(20-13-16-5-6-18(13)2)12(19)17-9-3-4-11(15)10(14)7-9/h3-8H,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBYUYHFZWIJGDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=C(C=C1)F)Cl)SC2=NC=CN2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClFN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.